molecular formula C7H3Cl2N B6235250 2,3-dichloro-4-ethynylpyridine CAS No. 2355744-24-8

2,3-dichloro-4-ethynylpyridine

Cat. No.: B6235250
CAS No.: 2355744-24-8
M. Wt: 172
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Description

It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and an ethynyl group at the 4th position on the pyridine ring. This compound is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-4-ethynylpyridine typically involves the chlorination of 4-ethynylpyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds with the substitution of hydrogen atoms by chlorine atoms at the 2nd and 3rd positions of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The ethynyl group in the compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the ethynyl group, leading to the formation of alkenyl or alkyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products: The major products formed from these reactions include substituted pyridines, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

2,3-Dichloro-4-ethynylpyridine has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-dichloro-4-ethynylpyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atoms can form halogen bonds with nucleophilic sites . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Chloro-4-ethynylpyridine: Similar structure but with only one chlorine atom, leading to different reactivity and applications.

    3-Ethynylpyridine: Lacks chlorine atoms, making it less reactive in certain substitution reactions.

    2,6-Dichloropyridine: Chlorine atoms at different positions, resulting in different chemical behavior and applications.

Uniqueness: 2,3-Dichloro-4-ethynylpyridine is unique due to the specific positioning of its chlorine atoms and ethynyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

2355744-24-8

Molecular Formula

C7H3Cl2N

Molecular Weight

172

Purity

95

Origin of Product

United States

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